6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core substituted with a fluoro group, a methyl group, and a piperazine ring linked to a pyridine moiety. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation is often performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 1-(2-chloroethyl)piperazine.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methyl groups can be substituted under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the quinazolinone core or pyridine ring.
Substitution: Derivatives with different substituents replacing the fluoro or methyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
Biologically, 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one exhibits potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Quinazolinone derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound could be investigated for similar properties.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and biological activity make it a versatile intermediate in various industrial applications.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The piperazine ring enhances its binding affinity and specificity, while the pyridine moiety can interact with additional binding pockets, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: The parent compound without the fluoro, methyl, and piperazine-pyridine substituents.
6-fluoroquinazolinone: Lacks the methyl and piperazine-pyridine groups.
2-methylquinazolinone: Lacks the fluoro and piperazine-pyridine groups.
3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one: Lacks the fluoro and methyl groups.
Uniqueness
The uniqueness of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one lies in its combined structural features. The presence of the fluoro group enhances its metabolic stability and binding affinity. The methyl group can influence its lipophilicity and pharmacokinetic properties. The piperazine-pyridine moiety provides additional binding interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20FN5O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-fluoro-2-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20FN5O2/c1-14-23-17-6-5-15(21)12-16(17)20(28)26(14)13-19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
WOYYVJYWFYFKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.